molecular formula C18H18ClN3O2 B6419979 ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate CAS No. 1040676-42-3

ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate

Cat. No. B6419979
CAS RN: 1040676-42-3
M. Wt: 343.8 g/mol
InChI Key: BCGYFVMZMGVLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a compound that falls under the category of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate involves two nucleophilic replacement reactions . The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF . It was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit .


Molecular Structure Analysis

The asymmetric unit contains one molecule of ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate . The presence of two bulky substituents in vicinal positions at the pyridine ring results in a rotation of the piperidine ring with respect to the bicyclic fragment .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The compound can be obtained via two synthetic routes . According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF . It was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit .

properties

IUPAC Name

ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-5-7-22(8-6-12)17-13(10-20)11-21-16-4-3-14(19)9-15(16)17/h3-4,9,11-12H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGYFVMZMGVLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.